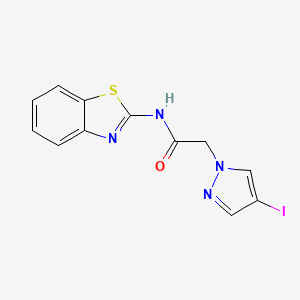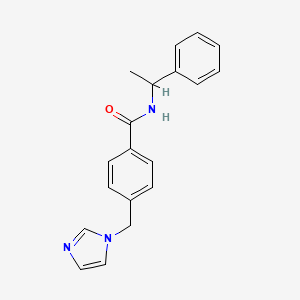
5,6-dimethyl-4-(2,4,6-trichlorophenyl)-3,4-dihydro-2H-1,3,4-oxadiazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-4-(2,4,6-trichlorophenyl)-3,4-dihydro-2H-1,3,4-oxadiazin-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as DMTCL and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DMTCL is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in biological processes. DMTCL has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and topoisomerase II, an enzyme involved in DNA repair. DMTCL has also been shown to inhibit the activity of RNA polymerase, an enzyme involved in the transcription of DNA to RNA.
Biochemical and Physiological Effects:
DMTCL has been shown to have various biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the induction of apoptosis, and the inhibition of cell proliferation. DMTCL has also been shown to have antitumor, antiviral, and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMTCL in lab experiments include its high yield and purity, its ability to inhibit the activity of various enzymes and proteins involved in biological processes, and its potential applications in the development of new drugs. The limitations of using DMTCL in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research involving DMTCL, including the development of new drugs that target specific biological processes, the study of the mechanism of action of DMTCL, and the exploration of its potential applications in other areas of scientific research. Future research may also focus on the development of new synthesis methods for DMTCL that are more efficient and environmentally friendly.
In conclusion, DMTCL is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMTCL in scientific research.
Méthodes De Synthèse
DMTCL can be synthesized using various methods, including the reaction of 2,4,6-trichlorophenyl isocyanate with 2,3-dimethyl-1,3-butadiene in the presence of a catalyst. Another method involves the reaction of 2,4,6-trichlorophenyl isocyanate with 2,3-dimethyl-1,3-butadiene in the presence of a base. Both methods yield DMTCL with a high yield and purity.
Applications De Recherche Scientifique
DMTCL has been used in various scientific research applications, including the development of new drugs and the study of biological processes. DMTCL has been shown to have antitumor, antiviral, and antibacterial properties. It has also been used as a tool for studying the mechanism of action of various biological processes and for developing new drugs that target these processes.
Propriétés
IUPAC Name |
5,6-dimethyl-4-(2,4,6-trichlorophenyl)-3H-1,3,4-oxadiazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O2/c1-5-6(2)18-11(17)15-16(5)10-8(13)3-7(12)4-9(10)14/h3-4H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPUBPAKFIDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)NN1C2=C(C=C(C=C2Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)

![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)
![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6075210.png)
